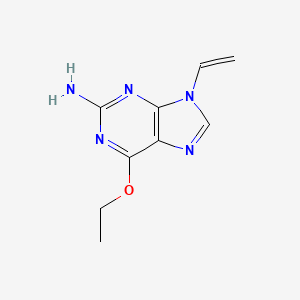

6-Ethoxy-9-vinyl-9H-purin-2-amine

Description

Structure

3D Structure

Properties

CAS No. |

214201-71-5 |

|---|---|

Molecular Formula |

C9H11N5O |

Molecular Weight |

205.22 g/mol |

IUPAC Name |

9-ethenyl-6-ethoxypurin-2-amine |

InChI |

InChI=1S/C9H11N5O/c1-3-14-5-11-6-7(14)12-9(10)13-8(6)15-4-2/h3,5H,1,4H2,2H3,(H2,10,12,13) |

InChI Key |

FZKHXWNSLPEIIE-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=NC(=NC2=C1N=CN2C=C)N |

Origin of Product |

United States |

Molecular Mechanisms of Action and Interactions of 6 Ethoxy 9 Vinyl 9h Purin 2 Amine in Biological Systems

Investigation of Direct Interactions with Nucleic Acids and DNA/RNA Modification Potential

The presence of a vinyl group on the purine (B94841) ring suggests a potential for direct interaction with nucleic acids. Vinyl groups are known to be chemically reactive and can participate in various biological reactions, including the formation of covalent bonds with macromolecules like DNA and RNA.

Research on analogous compounds, such as 2-amino-6-vinylpurine (2-AVP), has shed light on the potential for the vinyl group to induce nucleic acid modifications. Oligodeoxynucleotides containing 2-AVP have been shown to selectively cross-link with cytosine bases in complementary DNA strands. This reactivity is attributed to the vinyl moiety's ability to act as a Michael acceptor, forming a covalent adduct with the nucleobase.

Furthermore, studies on 6-ethynylpurines, which are structurally similar to vinylpurines, indicate that these "warheads" are capable of covalently reacting with cysteine residues. This suggests that the vinyl group in 6-ethoxy-9-vinyl-9H-purin-2-amine could potentially form adducts with specific residues in proteins that interact with nucleic acids, in addition to directly modifying the nucleic acid bases themselves. The 2'-OMe analog of 2-amino-6-vinylpurine has demonstrated the ability to selectively cross-link to the thymine (B56734) base in DNA.

By forming adducts and cross-links within DNA, compounds like this compound could sterically hinder the progression of DNA and RNA polymerases, thereby inhibiting replication and transcription. The presence of a bulky adduct on a nucleotide would likely disrupt the precise conformational changes required for the polymerase to read the template strand and incorporate new nucleotides. The covalent nature of such adducts would make them persistent blocks to these fundamental cellular processes. While direct studies on this compound are not available, the known activity of related vinylpurines suggests a high potential for interference with nucleic acid processing machinery.

Elucidation of Enzyme Inhibition Profiles and Kinetic Mechanisms

The purine scaffold of this compound makes it a candidate for interaction with a variety of enzymes that recognize purine-based substrates or cofactors, such as ATP.

While direct inhibitory data for this compound against purine metabolizing enzymes is not prevalent in the reviewed literature, related 6-substituted purine derivatives have been investigated as inhibitors of enzymes like xanthine (B1682287) oxidase, a key enzyme in purine catabolism. For instance, a series of N-(9H-purin-6-yl)-1,2-oxazole-3-carboxamide derivatives have demonstrated inhibitory activity against xanthine oxidase, with some compounds exhibiting IC50 values in the nanomolar range. The mechanism of inhibition for the most active of these compounds was found to be competitive with respect to the enzyme's substrate. Given its purine core, this compound may exhibit similar interactions with enzymes involved in purine metabolism.

A significant body of research exists on the inhibition of NIMA-related kinase 2 (Nek2) by purine derivatives structurally related to this compound. Nek2 is a serine/threonine kinase that plays a crucial role in regulating centrosome separation during mitosis, and its overexpression is linked to various cancers.

6-alkoxypurines have been identified as ATP-competitive inhibitors of Nek2. The replacement of the 6-alkoxy group with a 6-ethynyl group in 2-arylaminopurines led to the development of potent and selective irreversible inhibitors of Nek2. These compounds act by forming a covalent bond with a cysteine residue (Cys22) located near the ATP-binding site of Nek2. The vinyl group, similar to the ethynyl (B1212043) group, can act as a Michael acceptor, suggesting that this compound could also function as a covalent inhibitor of Nek2.

The selectivity of these inhibitors for Nek2 over other kinases, such as CDK2, has been a key focus of structure-activity relationship (SAR) studies. For example, compounds with an (E)-dialkylaminovinyl substituent at the C-6 position of the purine ring have shown selectivity for Nek2.

Table 1: Nek2 Inhibition Data for Related Purine Compounds

| Compound | Nek2 IC50 (µM) | Selectivity Notes |

|---|---|---|

| 2-(3-((6-ethynyl-9H-purin-2-yl)amino)phenyl)acetamide | 0.06 | >5–10-fold selectivity for Nek2 over other kinases. |

| 6-Ethynyl-N-phenyl-7H-purin-2-amine | 0.15 | Time-dependent inhibition, not reversed by ATP. |

| 4-((6-ethynyl-7H-purin-2-yl)amino)benzenesulfonamide | 0.14 | Activity negated by Cys22 to alanine (B10760859) mutation. |

| (E)-6-(2-(azepan-1-yl)vinyl)-N-phenyl-9H-purin-2-amine | 0.27 | Selective for Nek2 over CDK2 (CDK2 IC50 = 2.70 µM). |

This table presents data for compounds structurally related to this compound to illustrate the potential inhibitory activity and selectivity.

Modulation of Cellular Signaling Pathways

The inhibition of key regulatory enzymes like Nek2 by purine analogs directly implies a modulation of cellular signaling pathways. By inhibiting Nek2, these compounds can disrupt the normal progression of the cell cycle, particularly the G2/M transition, which can lead to cell cycle arrest and apoptosis in cancer cells. The overexpression of Nek2 in tumor cells makes it a promising target for anticancer therapies, and its inhibition can restrict tumor growth.

The signaling pathways affected by the inhibition of Nek2 would primarily be those controlling mitotic entry and centrosome function. The consequences of inhibiting this kinase could cascade to affect other downstream signaling events that are dependent on proper cell division. While specific studies on the modulation of signaling pathways by this compound have not been identified, its potential to inhibit Nek2 suggests it could have significant effects on cell cycle regulation and proliferative signaling.

Receptor Binding Studies and Mechanistic Characterization of Agonist/Antagonist Activities

Purine molecules can interact with a class of cell surface receptors known as purinergic receptors, which are broadly divided into P1 and P2 receptors. nih.govnih.gov P1 receptors are G-protein-coupled receptors that bind to adenosine (B11128), a breakdown product of adenosine 5'-triphosphate (ATP). nih.gov P2 receptors are further subdivided into P2X ligand-gated ion channels and P2Y G-protein-coupled receptors, both of which are activated by nucleotides like ATP and ADP. nih.govresearchgate.net

The purine core of this compound suggests potential activity at these receptors. The nature of this interaction, whether as an agonist that activates the receptor or an antagonist that blocks it, is determined by the specific substitutions on the purine ring. nih.gov For instance, adding a ribose moiety to a purine base can convert an antagonist into an agonist. nih.gov While specific receptor binding assays for this compound are not extensively documented in publicly available literature, the activity of related purine analogs allows for postulation. The affinity and selectivity for different receptor subtypes would depend on how the ethoxy, vinyl, and amine groups fit into the receptor's binding pocket. For example, P2Y11 receptors, which bind ATP, couple to Gαs proteins and trigger cAMP/PKA signaling pathways. researchgate.net The structural features of this compound would dictate its ability to mimic natural ligands and modulate such signaling cascades.

Effects on Cell Cycle Regulatory Mechanisms and Programmed Cell Death Pathways

Purine nucleoside analogs are well-known for their ability to interfere with DNA synthesis, leading to the induction of apoptosis (programmed cell death) and cell cycle arrest. medchemexpress.com These compounds can act as antimetabolites, where they are incorporated into DNA and disrupt replication, a mechanism that is particularly effective against rapidly proliferating cells like those found in tumors. mdpi.com For example, 5-fluorouracil, a pyrimidine (B1678525) analog, interrupts the cell cycle by preventing DNA replication, ultimately causing cell death. mdpi.com

The compound 6-Ethoxy-9-beta-D-(2-C-methyl-ribofuranosyl)purine, a purine nucleoside analog, is noted for its potential to inhibit DNA synthesis and induce apoptosis. medchemexpress.com Although this compound lacks the ribose sugar of a nucleoside, its purine structure is fundamental to the processes of genetic inheritance and mutation. nih.gov Tautomeric shifts in the purine base can lead to mispairing during DNA replication, potentially causing mutagenesis. nih.gov The interaction of purine analogs with cellular machinery can trigger pathways leading to apoptosis, often as a consequence of DNA damage or metabolic stress. medchemexpress.com The specific effects of this compound on cell cycle checkpoints (e.g., G1/S or G2/M) and the activation of specific apoptotic pathways (e.g., caspase activation) would require targeted cellular assays.

Structure-Activity Relationship (SAR) Studies for Ethoxy- and Vinyl-Substituted Purines

Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity. For purine derivatives, modifications at the C2, C6, and N9 positions have been shown to significantly influence their potency and selectivity for various biological targets. nih.govnih.govresearchgate.net

Role of the N9-Vinyl Group in Biological Target Recognition and Ligand Efficacy

The N9 position of the purine ring is a common site for substitution, often with sugar moieties to form nucleosides, or with other chemical groups to modulate activity. rsc.org Solid-phase synthesis has been used to create libraries of N9-substituted purine derivatives for biological screening. nih.gov For example, purine derivatives with an α-amino acid motif at the N9 position have been synthesized and tested for anticancer activity. nih.gov

Influence of the C6-Ethoxy Group on Molecular Binding and Selectivity

The C6 position of the purine ring is a critical determinant of biological activity. Modifications at this position can convert agonists into antagonists and vice versa. nih.gov Studies on 6-modified purine riboside analogues have shown that 6-O-alkyl substituents can lead to the activation of the human Stimulator of Interferon Genes (hSTING), a key protein in the innate immune response. nih.gov

The ethoxy group (-OCH2CH3) at the C6 position is an electron-donating group that can influence the electronic distribution of the purine ring system. It can also act as a hydrogen bond acceptor. nih.gov The size and flexibility of the ethoxy group can impact how the ligand fits into a binding pocket, thereby influencing both binding affinity and selectivity for different protein targets. nih.gov In SAR studies of pyrimidine derivatives, for instance, substitution with an ethoxy group was found in the most active compound against cancer cell lines. mdpi.com This highlights the potential importance of the C6-ethoxy group in conferring potent biological activity.

Table 1: SAR Findings for C6-Substituted Purine Analogs

| C6-Substituent | Observed Activity/Role | Reference |

|---|---|---|

| O-Alkyl groups | Activation of hSTING | nih.gov |

| Amino | Often found in endogenous purines like adenine | researchgate.net |

| Chloro | A common synthetic intermediate for further modification | nih.gov |

| Hydroxymethyl | Studied for cytostatic and anti-HCV activity | acs.org |

Contribution of the C2-Amine Moiety to Overall Biological Activity and Specificity

The amine (-NH2) group at the C2 position is a key feature of the natural purine guanine (B1146940) and is important for its biological role. nih.gov The C2-amine group is a hydrogen bond donor and can also act as a base due to the lone pair of electrons on the nitrogen atom. nih.gov This allows it to form specific hydrogen bonds with receptor residues, contributing significantly to binding affinity and specificity.

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Adenosine |

| Adenosine 5'-triphosphate (ATP) |

| Adenosine diphosphate (B83284) (ADP) |

| 5-fluorouracil |

| 6-Ethoxy-9-beta-D-(2-C-methyl-ribofuranosyl)purine |

| Guanine |

Lack of Preclinical Data for this compound Prevents In-Depth Analysis

A comprehensive review of scientific literature and available data reveals a significant gap in the preclinical in vitro research for the specific chemical compound this compound. Despite extensive searches for studies pertaining to its effects on cellular processes, biological targets, and its potential as a chemical probe, no specific experimental data was found for this particular molecule.

The requested article, which was to be structured around detailed preclinical research findings, cannot be generated due to the absence of published studies on this compound. The intended analysis, focusing on cellular proliferation, target engagement, pathway modulation, and comparative mechanistic studies, is contingent on the availability of such primary research data.

While the broader class of purine analogs has been the subject of extensive research in areas like oncology and virology, the specific substitutions at the 6, 9, and 2 positions of the purine core in this compound define a unique chemical entity for which dedicated research appears to be unpublished or not publicly available. Searches for this compound primarily yield catalog listings from chemical suppliers, without associated biological or pharmacological data.

Consequently, the following sections of the proposed article remain unaddressed due to the lack of specific information:

Preclinical in Vitro Research Applications and Mechanistic Insights of 6 Ethoxy 9 Vinyl 9h Purin 2 Amine

Comparative Mechanistic Studies with Other Purine (B94841) Nucleoside Analogs and Antimetabolites

Without foundational research data, any attempt to create the specified content would be speculative and would not meet the required standards of scientific accuracy. Further research and publication of in vitro studies are necessary before a detailed analysis of the preclinical applications and mechanistic insights of 6-Ethoxy-9-vinyl-9H-purin-2-amine can be provided.

Computational and Theoretical Studies on 6 Ethoxy 9 Vinyl 9h Purin 2 Amine

Molecular Docking Simulations to Predict Binding Affinities and Orientations with Putative Biological Targets

There is no available research detailing molecular docking simulations performed with 6-Ethoxy-9-vinyl-9H-purin-2-amine. Such studies would theoretically involve docking this ligand into the active sites of various putative protein targets to predict binding affinities and binding modes, offering hypotheses about its mechanism of action.

Molecular Dynamics Simulations to Elucidate Conformational Changes and Binding Dynamics

No publications were identified that describe molecular dynamics (MD) simulations for this compound. MD simulations would be used to study the stability of the ligand-protein complex over time, analyze conformational changes in both the ligand and the target protein upon binding, and provide a more dynamic understanding of the interaction.

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Specific quantum chemical calculations for this compound are not reported in the scientific literature. These calculations would yield insights into the compound's electronic properties, such as HOMO-LUMO energy gaps, electrostatic potential maps, and orbital distributions, which are fundamental to understanding its reactivity and spectroscopic characteristics.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Hypotheses and Predictive Insights

No QSAR models have been developed or published for a series of compounds that includes this compound. QSAR studies require a dataset of structurally related molecules with corresponding biological activity data, which is not available for this specific compound and its analogues.

In Silico Prediction of Molecular Interaction Networks and Perturbed Biological Pathways

There is no information on in silico analyses aimed at predicting the molecular interaction networks or biological pathways that might be perturbed by this compound. This type of analysis typically uses systems biology approaches to place the compound in a broader biological context, but requires initial data from screening or other high-throughput methods, which are not available.

Advanced Analytical and Spectroscopic Characterization Techniques in Research of 6 Ethoxy 9 Vinyl 9h Purin 2 Amine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like 6-Ethoxy-9-vinyl-9H-purin-2-amine. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the molecular framework, including the connectivity of atoms and the chemical environment of the protons and carbons.

While specific spectral data for this compound is not extensively detailed in publicly available literature, the expected NMR signals can be predicted based on its structure and data from analogous purine (B94841) derivatives. researchgate.netresearchgate.netresearchgate.net

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals for each type of proton in the molecule. The ethoxy group would exhibit a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons due to spin-spin coupling with each other. The vinyl group attached to the N9 position would produce a complex set of signals, typically a doublet of doublets for each of the three vinyl protons, due to both geminal and cis/trans coupling. The aromatic proton on the purine ring (H-8) would appear as a singlet. The protons of the amine group (NH₂) at the C2 position may appear as a broad singlet.

¹³C NMR Spectroscopy : The carbon-13 NMR spectrum would complement the ¹H NMR data by showing a signal for each unique carbon atom. The spectrum would confirm the presence of the ethoxy, vinyl, and purine core carbons. The chemical shifts of the purine ring carbons are characteristic and help to confirm the substitution pattern. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Assignment | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

| Ethoxy CH₃ | 1.3 - 1.5 (triplet) | 14 - 16 |

| Ethoxy CH₂ | 4.4 - 4.6 (quartet) | 62 - 64 |

| Vinyl -CH= | 7.2 - 7.4 (dd) | 130 - 132 |

| Vinyl =CH₂ | 5.0 - 5.3 (dd) | 110 - 112 |

| Purine C2 | - | 160 - 162 |

| Purine C4 | - | 155 - 157 |

| Purine C5 | - | 118 - 120 |

| Purine C6 | - | 158 - 160 |

| Purine C8 | 8.0 - 8.3 (singlet) | 140 - 142 |

| Amine NH₂ | 5.5 - 6.0 (broad singlet) | - |

This table is predictive and based on typical values for similar functional groups and structures.

Mass Spectrometry (MS) for Accurate Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For this compound, MS is crucial for confirming its molecular weight and providing structural information through fragmentation analysis. The molecular formula of the compound is C₉H₁₁N₅O, which corresponds to a molecular weight of 205.22 g/mol . bldpharm.com

High-resolution mass spectrometry (HRMS) can determine the molecular mass with high accuracy, which helps to confirm the elemental composition. In a typical mass spectrum, the compound would be expected to show a prominent molecular ion peak (M⁺) or a protonated molecular peak ([M+H]⁺) in techniques like electrospray ionization (ESI).

The fragmentation pattern observed in the mass spectrum provides a fingerprint of the molecule. Expected fragmentation pathways for this compound would include the loss of the vinyl group (C₂H₃), the ethoxy group (OC₂H₅), or cleavage of the purine ring system. rsc.org

Table 2: Predicted Mass Spectrometry Fragments for this compound

| Fragment Ion | Mass-to-Charge Ratio (m/z) | Possible Neutral Loss |

| [M+H]⁺ | 206 | - |

| [M-C₂H₃]⁺ | 178 | Vinyl group |

| [M-OC₂H₅]⁺ | 160 | Ethoxy group |

| [Adenine core]⁺ | 135 | Ethoxy and vinyl groups |

This table represents predicted fragmentation patterns.

X-ray Crystallography for Precise Solid-State Structure Determination and Conformational Analysis

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide highly accurate data on bond lengths, bond angles, and torsional angles, revealing the exact conformation of the molecule in the solid state. acs.orgnih.gov

While a specific crystal structure for this compound has not been reported in the reviewed literature, the application of this technique to similar purine derivatives demonstrates its power. researchgate.netnih.gov For this compound, X-ray analysis would definitively confirm the planar structure of the purine ring and the geometry of the ethoxy and vinyl substituents. Furthermore, it would reveal the intermolecular interactions, such as hydrogen bonding involving the 2-amino group and nitrogen atoms in the purine ring, which dictate the crystal packing. acs.orgnih.gov Such studies are vital for understanding the solid-state properties of the material.

Advanced Spectroscopic Methods for Studying Molecular Interactions (e.g., UV-Vis Spectroscopy, Fluorescence Spectroscopy, Circular Dichroism)

Advanced spectroscopic methods are used to study the electronic properties of molecules and their interactions with their environment.

UV-Vis Spectroscopy : Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light by a molecule as a function of wavelength. Purine systems have characteristic UV absorption bands due to π-π* electronic transitions within the aromatic ring. mdpi.com For this compound, the UV-Vis spectrum in a suitable solvent like ethanol (B145695) would be expected to show absorption maxima characteristic of a 2,6,9-trisubstituted purine.

Fluorescence Spectroscopy : Fluorescence spectroscopy provides information about the emission of light from a molecule after it has absorbed light. Many purine derivatives are fluorescent, and their emission properties are sensitive to their substituents and environment. researchgate.net Studies on similar 6-substituted purines suggest that they can exhibit stronger fluorescence compared to their 2-substituted counterparts. researchgate.net The fluorescence quantum yield and lifetime of this compound could be measured to characterize its photophysical properties. The emission is often solvent-dependent, with maximum fluorescence for some purines observed in ethanol. researchgate.netnih.gov

Circular Dichroism (CD) Spectroscopy : Circular dichroism is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light. CD is particularly useful for studying chiral molecules. While this compound itself is not chiral, CD could be employed to study its interactions with chiral biological macromolecules like DNA or proteins.

Chromatographic Methods (e.g., High-Performance Liquid Chromatography - HPLC, Gas Chromatography - GC) for Purity Assessment and Isolation

Chromatographic techniques are essential for the separation, purification, and purity assessment of chemical compounds.

High-Performance Liquid Chromatography (HPLC) : HPLC is a primary method for determining the purity of non-volatile compounds like this compound. Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase (often a mixture of water and acetonitrile (B52724) or methanol), is commonly used for the analysis of purine derivatives. nih.gov A single sharp peak in the chromatogram would indicate a high degree of purity. HPLC can also be used for the preparative isolation of the compound from a reaction mixture.

Gas Chromatography (GC) : Gas chromatography is a powerful technique for separating and analyzing volatile compounds. Due to the low volatility of purines, direct analysis by GC is often challenging. semanticscholar.orgresearchgate.net Therefore, derivatization is typically required to convert the purine into a more volatile and thermally stable compound. semanticscholar.orgresearchgate.netcapes.gov.br For example, silylation is a common derivatization method for purines prior to GC analysis. nist.gov

Table 3: Typical Chromatographic Methods for the Analysis of Purine Derivatives

| Technique | Stationary Phase | Mobile Phase/Carrier Gas | Detector | Application |

| HPLC | C18 (Reversed-Phase) | Acetonitrile/Water Gradient | UV-Vis or Mass Spectrometer | Purity Assessment, Isolation |

| GC | HP-5 (or similar) | Helium or Nitrogen | Flame Ionization (FID) or Mass Spectrometer | Analysis after Derivatization |

Future Perspectives and Emerging Research Avenues for 6 Ethoxy 9 Vinyl 9h Purin 2 Amine

Exploration of Novel Derivatization Strategies for Enhanced Specificity, Potency, and Research Utility

The purine (B94841) scaffold is a privileged structure in medicinal chemistry, and the development of novel derivatization strategies for 6-Ethoxy-9-vinyl-9H-purin-2-amine is a promising avenue for enhancing its biological activity and utility. Future research will likely focus on modifications at several key positions of the purine ring to improve its specificity and potency towards various biological targets.

One area of exploration is the synthesis of libraries of 6-alkoxy purine analogs to elucidate structure-activity relationships (SAR). By systematically varying the alkoxy group at the C6 position, researchers can fine-tune the compound's properties to achieve selective induction of apoptosis in specific cell types, such as Jurkat T-cell leukemia cells. nih.govresearchgate.net The introduction of different substituents at the C2 and C8 positions can also significantly impact the biological activity of purine derivatives. nih.gov For instance, the synthesis of 6,8,9-trisubstituted purine analogues has been shown to yield compounds with notable cytotoxic activity against various cancer cell lines. nih.gov

The vinyl group at the N9 position offers a unique handle for derivatization. This reactive moiety can participate in various chemical transformations, allowing for the introduction of diverse functional groups. For example, N-vinyl derivatives of other substituted purines and pyrimidines have been synthesized and studied. acs.org The development of efficient and regioselective methods for the functionalization of this vinyl group will be crucial for creating a diverse range of analogs with tailored properties.

Furthermore, the synthesis of prodrugs of purine analogs is a well-established strategy to improve their pharmacokinetic properties. For instance, a series of 2-amino-9-(3-acyloxymethyl-4-alkoxycarbonyloxybut-1-yl)purines have been synthesized as potential prodrugs of the antiviral agent penciclovir, showing improved in vivo efficacy. dongguk.edu Similar strategies could be applied to this compound to enhance its therapeutic potential.

Development as a Versatile Tool for Targeted Chemical Biology Investigations and Probe Design

The vinyl group on this compound makes it an excellent candidate for development as a chemical probe for targeted chemical biology investigations. This reactive handle allows for the straightforward attachment of various reporter tags, such as fluorophores, biotin, or photoaffinity labels.

A study on 2-amino-6-vinylpurine has demonstrated its utility as a tool for the post-synthetic conjugation of DNA with radio-, spin-, and fluorescence labels, as well as peptides. nih.gov This highlights the potential of the vinylpurine scaffold for creating versatile molecular probes. By incorporating this compound into oligonucleotides, researchers could develop probes to study DNA-protein interactions, nucleic acid structure, and cellular imaging applications.

The design of photoreactive chemical probes is another exciting research direction. These probes can be used to investigate target engagement and for proteomics experiments. rsc.org By attaching a photoreactive group to the this compound scaffold, it may be possible to create probes that can covalently label their binding partners upon photoactivation, enabling the identification of novel cellular targets.

Integration into Advanced Material Science Research, Including the Design of Nucleic Acid Mimics or Responsive Materials

The unique chemical structure of this compound also presents opportunities for its integration into advanced material science research. The purine base can participate in hydrogen bonding and π-π stacking interactions, which are fundamental to the self-assembly of nucleic acids and other supramolecular structures.

One promising application is in the design of nucleic acid mimics. The synthesis of 4'-alkoxy-oligodeoxynucleotides has been shown to create RNA mimics with superior chemical and nuclease resistance, as well as excellent hybridization properties. figshare.comnih.gov The incorporation of this compound into synthetic oligonucleotides could lead to the development of novel materials with tailored recognition and catalytic properties. The vinyl group, in particular, could serve as a point of attachment for polymerization or cross-linking to create responsive hydrogels or other smart materials.

Furthermore, the on-column synthesis of oligodeoxynucleotides containing alkynylated purine derivatives has been developed to systematically explore their base-pairing abilities. mdpi.com A similar approach with vinyl-substituted purines could facilitate the rapid screening of novel nucleic acid-based materials with unique properties.

Addressing Remaining Challenges in the Design and Mechanistic Study of Complex Substituted Purine Derivatives

Despite the significant potential of substituted purine derivatives, several challenges remain in their design and mechanistic study. The synthesis of complex purine analogs often requires multi-step procedures with challenges in regioselectivity and yield optimization. mdpi.com For this compound, the development of more efficient and scalable synthetic routes will be crucial for its widespread use in research.

A significant challenge in the study of purine derivatives is the potential for tautomerism. The position of a hydrogen atom in the purine ring can significantly influence the compound's properties and biological activity. Computational modeling, in conjunction with experimental techniques like X-ray diffraction and NMR spectroscopy, can be employed to determine the most stable tautomeric form of 6-oxy purine derivatives and, by extension, other substituted purines. nih.gov

Understanding the mechanism of action of purine analogs is another critical area of research. While it is known that many purine derivatives act as kinase inhibitors or interfere with nucleic acid metabolism, the precise molecular targets and pathways are often not fully elucidated. researchgate.netnih.gov Future research should focus on detailed mechanistic studies to identify the specific cellular components that interact with this compound and its derivatives.

Contribution to the Fundamental Understanding of Purine Metabolism, Nucleic Acid Function, and Cellular Regulation

The study of this compound and its analogs has the potential to contribute significantly to our fundamental understanding of purine metabolism, nucleic acid function, and cellular regulation. Purine analogs can act as inhibitors or substrates for enzymes involved in the purine salvage pathway, such as purine nucleoside phosphorylase. nih.gov By studying the interaction of this compound with these enzymes, researchers can gain insights into their substrate specificity and catalytic mechanisms.

Furthermore, purine derivatives are known to modulate the activity of a wide range of proteins, including kinases, which play a central role in cellular signaling. nih.govrsc.org The development of selective inhibitors based on the this compound scaffold could provide valuable tools for dissecting complex signaling networks and understanding their role in health and disease.

The incorporation of this modified purine into nucleic acids can also shed light on the structural and functional roles of modified bases in DNA and RNA. Understanding how the ethoxy and vinyl groups influence nucleic acid stability, conformation, and recognition by proteins will provide valuable insights into the intricate world of nucleic acid biology.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.